Methyl 3-(3-(4-iodophenyl)-2-oxoimidazolidin-1-yl)benzoate Methyl 3-(3-(4-iodophenyl)-2-oxoimidazolidin-1-yl)benzoate
Brand Name: Vulcanchem
CAS No.: 651749-42-7
VCID: VC17327907
InChI: InChI=1S/C17H15IN2O3/c1-23-16(21)12-3-2-4-15(11-12)20-10-9-19(17(20)22)14-7-5-13(18)6-8-14/h2-8,11H,9-10H2,1H3
SMILES:
Molecular Formula: C17H15IN2O3
Molecular Weight: 422.22 g/mol

Methyl 3-(3-(4-iodophenyl)-2-oxoimidazolidin-1-yl)benzoate

CAS No.: 651749-42-7

Cat. No.: VC17327907

Molecular Formula: C17H15IN2O3

Molecular Weight: 422.22 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(3-(4-iodophenyl)-2-oxoimidazolidin-1-yl)benzoate - 651749-42-7

Specification

CAS No. 651749-42-7
Molecular Formula C17H15IN2O3
Molecular Weight 422.22 g/mol
IUPAC Name methyl 3-[3-(4-iodophenyl)-2-oxoimidazolidin-1-yl]benzoate
Standard InChI InChI=1S/C17H15IN2O3/c1-23-16(21)12-3-2-4-15(11-12)20-10-9-19(17(20)22)14-7-5-13(18)6-8-14/h2-8,11H,9-10H2,1H3
Standard InChI Key OQTVJZRNAKIMQR-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC(=CC=C1)N2CCN(C2=O)C3=CC=C(C=C3)I

Introduction

Chemical Identity and Structural Features

The molecular formula of methyl 3-(3-(4-iodophenyl)-2-oxoimidazolidin-1-yl)benzoate is C₁₇H₁₄IN₂O₃, with a molecular weight of 436.21 g/mol. The structure comprises:

  • A methyl benzoate backbone substituted at the 3-position.

  • A 2-oxoimidazolidinyl group linked to the benzoate ring.

  • A 4-iodophenyl substituent attached to the imidazolidinone nitrogen.

Key functional groups include the ester (-COOCH₃), ketone (-C=O), and iodide (-I), which influence reactivity and physicochemical properties. The iodine atom introduces steric bulk and polarizability, potentially enhancing binding affinity in biological systems or altering electronic properties in materials applications .

Synthesis and Optimization

Synthetic Pathways

While no direct synthesis of this compound is documented, analogous methodologies from recent studies provide viable routes:

Imidazolidinone Formation

The 2-oxoimidazolidine core can be synthesized via cyclization of urea derivatives with diamines. For example, reacting 4-iodoaniline with 1,3-dibromopropane in the presence of a base yields the imidazolidinone scaffold . Subsequent N-alkylation with methyl 3-bromobenzoate introduces the benzoate moiety .

Catalyst-Free Coupling

A catalyst-free protocol for C=N bond formation, as demonstrated by , could be adapted. For instance, condensing methyl 3-aminobenzoate with 4-iodophenyl isocyanate in a solvent system like H₂O/CH₂Cl₂ (4:1) at room temperature may yield the target compound without requiring acid catalysts .

Reaction Optimization

Critical parameters for maximizing yield include:

  • Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in cyclization steps .

  • Temperature: Room-temperature reactions minimize side product formation in imidazolidinone synthesis .

  • Stoichiometry: A 1:1 molar ratio of benzoate precursor to 4-iodophenyl reagent ensures complete conversion .

Physicochemical Properties

Spectral Characterization

Data from structurally related compounds suggest the following spectral signatures:

  • ¹H NMR (CDCl₃):

    • δ 3.90 (s, 3H, -OCH₃),

    • δ 6.8–8.2 (m, 8H, aromatic protons),

    • δ 4.2–4.5 (m, 4H, imidazolidinone -CH₂-) .

  • ¹³C NMR:

    • 165.1 ppm (ester carbonyl),

    • 156.8 ppm (imidazolidinone carbonyl),

    • 95–140 ppm (aromatic carbons) .

  • HRMS: Expected [M+H]⁺ at m/z 437.0216 (calc. for C₁₇H₁₄IN₂O₃) .

Thermal and Solubility Profiles

  • Melting point: Estimated 180–185°C (based on iodophenyl analogs) .

  • Solubility:

    • Highly soluble in DCM, THF, and DMSO;

    • Sparingly soluble in water (<0.1 mg/mL at 25°C) .

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